Umeclidinium

Description

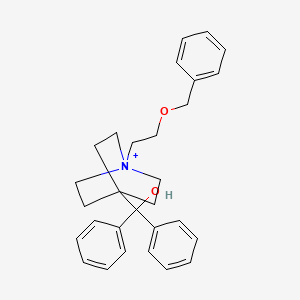

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Umeclidinium is a long-acting muscarinic antagonist, which is often referred to as an anticholinergic. It has similar affinity to the subtypes of muscarinic receptors M1 to M5. In the airways, it exhibits pharmacological effects through inhibition of M3 receptors at the smooth muscle leading to bronchodilation. The competitive and reversible nature of antagonism was shown with human and animal origin receptors and isolated organ preparations. In preclinical in vitro as well as in vivo studies, prevention of methacholine- and acetylcholine-induced bronchoconstrictive effects was dose-dependent and lasted longer than 24 hours. The clinical relevance of these findings is unknown. The bronchodilation following inhalation of umeclidinium is predominantly a site-specific effect. |

|---|---|

CAS No. |

869185-19-3 |

Molecular Formula |

C29H34NO2+ |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol |

InChI |

InChI=1S/C29H34NO2/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25/h1-15,31H,16-24H2/q+1 |

InChI Key |

FVTWTVQXNAJTQP-UHFFFAOYSA-N |

SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5 |

Other CAS No. |

869185-19-3 |

Synonyms |

GSK573719 umeclidinium |

Origin of Product |

United States |

Foundational & Exploratory

Umeclidinium's Mechanism of Action on Muscarinic Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily derived from its high-affinity, competitive, and reversible antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M3 subtype located on airway smooth muscle. This guide provides a detailed examination of this compound's molecular interactions with muscarinic receptor subtypes, its kinetic selectivity, and the subsequent intracellular signaling cascades it modulates. Quantitative binding and functional data are presented, alongside detailed experimental protocols for their determination, to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

The parasympathetic nervous system plays a crucial role in regulating airway smooth muscle tone through the release of acetylcholine (ACh), which binds to muscarinic receptors.[1] In individuals with COPD, heightened cholinergic tone contributes to bronchoconstriction. This compound, an inhaled LAMA, counteracts this by blocking the action of ACh at muscarinic receptors, leading to bronchodilation and improved airflow.[1] While its primary therapeutic target is the M3 receptor in the lungs, a thorough understanding of its interaction with all five muscarinic receptor subtypes (M1-M5) is essential for a complete pharmacological profile.

Muscarinic Receptor Binding Profile of this compound

This compound demonstrates high affinity for all five human muscarinic receptor subtypes. Its binding characteristics have been quantified through in vitro radioligand binding assays.

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of this compound for the cloned human M1-M5 muscarinic receptors are summarized below. These values indicate the concentration of the drug required to occupy 50% of the receptors at equilibrium.

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| M1 | 0.16 | [2] |

| M2 | 0.15 | [2] |

| M3 | 0.06 | [2] |

| M4 | 0.12 (pKi 10.3) | [3] |

| M5 | 0.13 (pKi 9.9) | [3] |

Functional Antagonism and Kinetic Selectivity

Beyond its binding affinity, the functional consequences of this compound's interaction with muscarinic receptors, particularly its potency and duration of action, are critical to its clinical utility.

Functional Potency at the M3 Receptor

In functional assays, this compound acts as a potent competitive antagonist at the human M3 receptor. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is a measure of its functional potency.

| Assay Type | Tissue/Cell Line | Agonist | Functional Potency (-log pA2, M) | Reference |

| Ca2+ Mobilization Assay | CHO cells expressing human M3 mAChRs | Acetylcholine | 10.63 (23.9 pM) | [4] |

| Contraction Assay | Isolated human bronchial strips | Carbachol | 9.5 (316 pM) | [4] |

Kinetic Selectivity: Dissociation Rates

A key feature of this compound is its kinetic selectivity, characterized by its differential dissociation rates from muscarinic receptor subtypes. Notably, it dissociates more slowly from the M3 receptor compared to the M2 receptor. This prolonged M3 receptor blockade is believed to contribute to its long duration of action.[3]

| Receptor Subtype | Dissociation Half-Life (t1/2, minutes) | Reference |

| M2 | 9 | [4] |

| M3 | 82 | [4] |

Signaling Pathways Modulated by this compound

This compound's antagonism of the M3 receptor on airway smooth muscle cells prevents the activation of downstream signaling pathways that lead to bronchoconstriction.

M3 Receptor-Mediated Signaling Cascade

The M3 receptor is a Gq-protein coupled receptor (GPCR). Upon activation by acetylcholine, it initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] This increase in cytosolic Ca2+ is a primary trigger for smooth muscle contraction. By blocking the initial binding of acetylcholine to the M3 receptor, this compound effectively inhibits this entire cascade.

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological characterization of GSK573719 (this compound): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.rug.nl [pure.rug.nl]

Umeclidinium Bromide: A Comprehensive Technical Guide on its Chemical Synthesis, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium bromide is a long-acting muscarinic antagonist (LAMA) utilized as a maintenance bronchodilator for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As a quaternary ammonium antimuscarinic agent, it primarily acts on M3 muscarinic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4] This technical guide provides an in-depth overview of the chemical synthesis, physicochemical properties, and pharmacological characteristics of this compound bromide, intended to serve as a valuable resource for professionals in the field of drug discovery and development.

Chemical Synthesis and Manufacturing

The synthesis of this compound bromide has been approached through various routes, with a focus on efficiency, scalability, and sustainability. A commonly employed strategy involves the construction of the core quinuclidine structure followed by the introduction of the diphenylmethanol and benzyloxyethyl moieties.

A notable synthetic approach involves the use of 4-benzoylpiperidine as a starting material. This method is advantageous due to its operational simplicity and the use of cost-effective reagents, making it suitable for large-scale production.[5][6] The overall four-step process from a key intermediate yields this compound bromide with a purity of up to 99.83%.[5][7]

More sustainable and environmentally friendly processes have also been developed. One such process reports an improved synthesis of a key intermediate, ethyl 1-(2-chloroethyl)-4-piperidinecarboxylate, using triethylamine, which leads to a higher overall yield of 37.8% for this compound bromide compared to previously reported methods (9.7%). This greener approach also replaces toxic solvents with water in the final synthetic step.

Several patents describe alternative processes for preparing this compound bromide and its intermediates, highlighting ongoing innovation in its manufacturing.[8][9][10][11] These often focus on improving yield, purity, and safety, for instance, by avoiding the use of hazardous reagents like phenyllithium.[9]

Chemical Synthesis Pathway

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Muscarinic M3 receptor-dependent regulation of airway smooth muscle contractile phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tga.gov.au [tga.gov.au]

- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of single and repeat inhaled doses of this compound in healthy subjects: two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apexbt.com [apexbt.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Muscarinic receptor signaling in the pathophysiology of asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. m.youtube.com [m.youtube.com]

Umeclidinium: A Technical Profile of its Pharmacology and Toxicology

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pharmacology and toxicology of umeclidinium, a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). The information is compiled from non-clinical and clinical studies to support drug development and research professionals.

Pharmacology

This compound is a quaternary ammonium antimuscarinic agent that functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors.[1][2] Its bronchodilatory effect is the cornerstone of its therapeutic use in COPD.

Mechanism of Action

This compound exhibits its pharmacological effects through the competitive inhibition of acetylcholine binding at muscarinic receptors on airway smooth muscle.[3] While it shows similar high affinity for all five muscarinic receptor subtypes (M1-M5), its primary therapeutic action is mediated through the blockade of M3 receptors.[1][4]

In the parasympathetic nervous system, acetylcholine released from postganglionic nerve fibers binds to M3 receptors on bronchial smooth muscle cells. This binding activates a Gq protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ leads to the activation of calmodulin and myosin light-chain kinase, culminating in smooth muscle contraction and bronchoconstriction.[4]

By blocking the M3 receptor, this compound prevents this cascade, inhibiting the increase in intracellular Ca²⁺ and leading to smooth muscle relaxation and sustained bronchodilation.[4] Preclinical studies indicate that this compound dissociates from the M3 receptor much more slowly than from the M2 receptor, suggesting a degree of kinetic selectivity that favors prolonged bronchodilation while potentially limiting effects on M2-mediated cardiac pathways.

Pharmacodynamics

This compound is a potent muscarinic receptor antagonist with a long duration of action, supporting once-daily dosing.

1.2.1 Receptor Binding and Functional Activity In vitro radioligand binding assays have quantified this compound's high affinity for all five human muscarinic receptor subtypes. Functional assays confirm its potent and competitive antagonism at the M3 receptor.

| Receptor Subtype | Binding Affinity (Ki, nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

| Data sourced from in vitro assays using recombinant human muscarinic receptors.[5] |

1.2.2 Clinical Efficacy Clinical trials in patients with COPD have demonstrated dose-dependent improvements in lung function. The primary efficacy endpoint in these trials is typically the change from baseline in trough forced expiratory volume in 1 second (FEV1).

| This compound Dose (once daily) | Trough FEV1 Improvement vs. Placebo (Liters) | Study Reference |

| 62.5 mcg | 0.127 | [4] |

| 125 mcg | 0.152 | [4] |

| Data from a 12-week study in patients with moderate-to-severe COPD.[4] |

A dose-response modeling analysis estimated the dose that yields 50% of the maximum effect (ED50) to be 37 µg, with a predicted maximum trough FEV1 improvement (Emax) of 0.185 L over placebo.[6]

Pharmacokinetics

Following oral inhalation, this compound is rapidly absorbed from the lungs, exhibiting low systemic bioavailability due to extensive first-pass metabolism.

| PK Parameter | Value (COPD Patients, 62.5 mcg dose) | Description |

| Absorption | ||

| Tmax (Time to Peak Plasma Conc.) | 5-15 minutes | Time to reach maximum concentration after inhalation.[4] |

| Absolute Bioavailability | ~13% | Fraction of inhaled dose reaching systemic circulation.[4] |

| Accumulation Ratio (Repeated Dosing) | ~1.8-fold | Accumulation observed after 14 days of once-daily dosing.[4] |

| Distribution | ||

| Volume of Distribution (Vd) | 86 L (IV admin) | Apparent volume into which the drug distributes.[7] |

| Plasma Protein Binding | ~89% | Fraction of drug bound to proteins in plasma.[7] |

| Metabolism | ||

| Primary Pathway | O-dealkylation, Hydroxylation | Oxidative metabolism followed by conjugation.[1] |

| Primary Enzyme | Cytochrome P450 2D6 (CYP2D6) | Main enzyme responsible for metabolism.[1] |

| Transporter Substrate | P-glycoprotein (P-gp) | This compound is a substrate of this efflux transporter.[1] |

| Excretion | ||

| Elimination Half-life (t½) | ~19 hours (repeated dosing) | Time for plasma concentration to reduce by half.[3][8] |

| Apparent Clearance (CL/F) | 218 L/h | Rate of drug removal from the body after inhalation.[9] |

| Routes of Excretion (IV admin) | Feces (~58%), Urine (~22%) | Primary routes of elimination of drug-related material.[7][8] |

Toxicology and Safety Profile

The toxicology profile of this compound has been characterized through a comprehensive non-clinical program and extensive clinical trials.

Preclinical Toxicology

Pivotal repeat-dose toxicology studies were conducted via the inhalation route in rats (26 weeks) and dogs (39 weeks).[1] The findings were generally consistent with the expected pharmacology of a muscarinic antagonist and/or local irritation from the inhaled powder.

| Study Type | Species | Duration | Key Findings & Target Organs | Safety Margin (vs. Human AUC) |

| Repeat-Dose Inhalation | Rat | 26 weeks | Target Organs: Lung, Tracheal Bifurcation (local irritancy). | ~25x |

| Repeat-Dose Inhalation | Dog | 39 weeks | Target Organs: Heart (tachycardia), Lung, Larynx, Nasal Turbinates. | ~16x |

| Carcinogenicity | Rat & Mouse | 2 years | No treatment-related increases in tumor incidence. | N/A |

| Genotoxicity | In vitro & In vivo | N/A | Negative in a standard battery of tests (Ames, mouse lymphoma, rat micronucleus). | N/A |

| Reproductive & Developmental | Rat & Rabbit | N/A | No effects on fertility or reproductive performance; not teratogenic. | N/A |

| Data sourced from FDA Pharmacology and Toxicology Reviews.[1][2] |

Safety Pharmacology: In dedicated safety pharmacology studies, expected antimuscarinic effects were observed. In dogs, an inhaled dose of 10 µg/kg resulted in a transient increase in heart rate.[10] In rats, inhaled doses of ≥215 µg/kg produced an increased respiratory rate and decreased tidal volume.[8][10]

Clinical Safety and Tolerability

In clinical trials, this compound is generally well-tolerated at the recommended therapeutic dose (62.5 mcg once daily). The safety profile is consistent with its anticholinergic mechanism.

-

Common Adverse Events: The most frequently reported adverse events in clinical trials include nasopharyngitis, upper respiratory tract infection, and headache.

-

Anticholinergic Effects: Typical class-related anticholinergic side effects such as dry mouth, constipation, and urinary retention can occur, though they are generally reported at a low incidence.

-

Cardiovascular Safety: No clinically meaningful effects on vital signs or electrocardiogram parameters (including QTc interval) have been reported at therapeutic doses.[9]

-

Paradoxical Bronchospasm: As with other inhaled medicines, there is a risk of paradoxical bronchospasm, which can be life-threatening.

-

Contraindications: this compound is contraindicated in patients with a severe hypersensitivity to milk proteins (due to the lactose excipient) or to this compound itself. It is not indicated for the treatment of acute bronchospasm.[3]

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize the pharmacology and safety of this compound.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells recombinantly expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Competition Binding Assay:

-

A fixed concentration of a high-affinity muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) is incubated with the prepared cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding sites.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-labeled antagonist, such as atropine.

-

-

Incubation & Filtration: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation is terminated by rapid vacuum filtration through glass fiber filter mats, which separates the bound radioligand from the unbound.

-

Quantification: The filter mats are washed, and the radioactivity trapped on them is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro M3 Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (pA2) of this compound as an antagonist at the M3 receptor.

Methodology:

-

Cell Culture: CHO cells stably transfected with the human M3 receptor are cultured and seeded into 96- or 384-well microplates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular Ca²⁺.

-

Compound Addition:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

The assay is initiated by adding a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the M3 receptors.

-

-

Signal Detection: A fluorescence imaging plate reader (e.g., FLIPR) is used to monitor the change in fluorescence intensity in real-time, which corresponds to the flux of intracellular calcium.

-

Data Analysis: Concentration-response curves for the agonist are generated in the presence of different concentrations of this compound. The antagonist potency is determined by analyzing the rightward shift of these curves, often expressed as a pA2 value derived from a Schild plot analysis.

Phase III Clinical Efficacy and Safety Trial in COPD

Objective: To evaluate the efficacy and safety of once-daily inhaled this compound compared to placebo in patients with moderate to very severe COPD.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.

-

Patient Population:

-

Inclusion Criteria: Patients aged 40 years or older with a clinical diagnosis of COPD, a smoking history of ≥10 pack-years, a post-bronchodilator FEV1/FVC ratio of <0.70, and a post-bronchodilator FEV1 of ≤70% of predicted normal values.

-

-

Treatment Protocol:

-

Following a run-in period (e.g., 2 weeks), eligible patients are randomized to receive either this compound (e.g., 62.5 mcg) or a matching placebo, administered once daily via a dry powder inhaler for a specified duration (e.g., 24 weeks).

-

Rescue medication (e.g., short-acting beta-agonist) is provided for as-needed use.

-

-

Efficacy Endpoints:

-

Primary: Change from baseline in trough FEV1 at the end of the treatment period (e.g., Day 169).

-

Secondary: Weighted mean FEV1 over 0-6 hours post-dose, patient-reported outcomes (e.g., Transition Dyspnea Index [TDI], St. George's Respiratory Questionnaire [SGRQ]), and rescue medication use.

-

-

Safety Assessments: Monitoring of adverse events (AEs), serious adverse events (SAEs), vital signs, 12-lead ECGs, and clinical laboratory parameters throughout the study.

-

Statistical Analysis: Efficacy endpoints are typically analyzed using a Mixed Model for Repeated Measures (MMRM) to compare the treatment groups.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 4. Refinement of the acute inhalation limit test for inert, nano-sized dusts by an in silico dosimetry-based evaluation: case study for the dissolution of a regulatory dilemma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ema.europa.eu [ema.europa.eu]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. tga.gov.au [tga.gov.au]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. assets.gskstatic.com [assets.gskstatic.com]

The Journey of Umeclidinium: From Discovery to a Cornerstone of COPD Therapy

Umeclidinium, a long-acting muscarinic antagonist (LAMA), has emerged as a key maintenance bronchodilator for patients with chronic obstructive pulmonary disease (COPD). Developed by GlaxoSmithKline under the identifier GSK573719, its path from a novel chemical entity to a globally approved medication is a testament to a structured and rigorous drug development process. This technical guide delves into the discovery, preclinical and clinical development, and the pharmacological profile of this compound, offering insights for researchers and drug development professionals.

Discovery and Preclinical Evaluation

The quest for a novel, once-daily LAMA for COPD treatment led to the identification of this compound bromide (GSK573719), a quinuclidine-based quaternary ammonium compound.[1] Preclinical studies were designed to characterize its affinity for muscarinic receptors, its potency as an antagonist, and its duration of action.

In Vitro Pharmacology

Initial in vitro assessments revealed this compound to be a potent antagonist with high affinity for all five human muscarinic cholinergic receptor subtypes (M1-M5).[2][3] The affinity (Ki) for these cloned human receptors was found to be in the nanomolar range, indicating strong binding.[3] Critically for its intended therapeutic effect in the airways, this compound demonstrated slow reversibility at the M3 receptor subtype, which is predominant in airway smooth muscle and mediates bronchoconstriction.[2] The dissociation half-life from the M3 receptor was significantly longer than from the M2 receptor, a desirable characteristic for a long-acting bronchodilator.[3]

Experimental Protocol: Receptor Binding and Functional Assays

-

Receptor Affinity (Ki) Determination: The affinity of this compound for cloned human M1-M5 muscarinic cholinergic receptors was evaluated.[3] This was likely performed using radioligand binding assays, where the ability of unlabeled this compound to displace a known radioactive ligand from the receptors is measured. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Functional Antagonism (pA2): The potency of this compound as a functional antagonist was assessed in Chinese hamster ovary (CHO) cells transfected with the recombinant human M3 receptor.[3][4] An acetylcholine-mediated calcium mobilization assay was used, where the ability of this compound to inhibit the increase in intracellular calcium triggered by acetylcholine is measured. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, was calculated to quantify its antagonist potency.[3][5]

-

Reversibility Studies: The reversibility of this compound's antagonism was studied in isolated human bronchial strips.[3] The tissue was contracted with carbachol (a muscarinic agonist), and then this compound was added. After a period of incubation, the drug was washed out, and the time taken for the tissue to recover 50% of its contractile response to the agonist was measured to determine the rate of reversibility.[3]

| Parameter | Receptor/Tissue | Value | Citation |

| Affinity (Ki) | Cloned Human M1-M5 mAChRs | 0.05 - 0.16 nM | [3] |

| Dissociation Half-life (t½) | Human M3 mAChR | 82 minutes | [3] |

| Dissociation Half-life (t½) | Human M2 mAChR | 9 minutes | [3] |

| Functional Potency (-log pA2) | Recombinant Human M3 mAChRs (CHO cells) | 23.9 pM | [3][4] |

| Functional Potency (-log pA2) | Isolated Human Bronchial Strips | 316 pM | [3] |

| Time to 50% Contraction Restoration (10 nM) | Isolated Human Bronchial Strips | ~381 minutes | [3] |

| Table 1: Summary of Preclinical In Vitro Pharmacology of this compound (GSK573719). |

In Vivo Preclinical Studies

In vivo studies in animal models were conducted to confirm the bronchodilatory effects and duration of action. In conscious guinea pigs, intratracheal administration of GSK573719 dose-dependently inhibited bronchoconstriction induced by acetylcholine, demonstrating a long duration of action comparable to tiotropium.[3] A dose of 2.5 µg was shown to provide over 50% bronchoprotection for more than 24 hours.[3] In mice, the intranasal ED50 value was determined to be 0.02 µ g/mouse .[3]

Experimental Protocol: In Vivo Bronchoprotection Assay

-

Animal Model: Conscious guinea pigs were used to assess the in vivo efficacy.[3]

-

Procedure: this compound (GSK573719) was administered intratracheally at varying doses. After a specified time, the animals were challenged with an intravenous infusion of acetylcholine to induce bronchoconstriction. The degree of bronchoconstriction was measured, typically by assessing changes in airway resistance or conductance. The protective effect of this compound was quantified by its ability to inhibit the acetylcholine-induced changes compared to a vehicle control. The duration of action was determined by performing these challenges at various time points after drug administration.[3]

Clinical Development

Following the promising preclinical results, this compound entered clinical development to evaluate its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) in humans.

Phase I and II Clinical Trials

Early-phase clinical trials were conducted in healthy volunteers and patients with COPD. These studies aimed to establish the initial safety profile, determine the optimal dose, and confirm the bronchodilatory effect and 24-hour duration of action.

A first-in-human, single-dose, dose-escalating study in healthy male subjects found that this compound was safe and well-tolerated at doses up to 350 mcg.[4][6] Doses of 100 mcg and above showed statistically significant bronchodilatory effects compared to placebo at 12 hours post-dose, with the effect lasting up to 24 hours for the 350 µg dose.[6]

A Phase II, randomized, double-blind, placebo-controlled study in COPD patients evaluated single doses of this compound (250, 500, or 1000 mcg).[4][7] All doses were well-tolerated and resulted in clinically relevant improvements in lung function, as measured by specific airway conductance (sGaw) and forced expiratory volume in 1 second (FEV1).[4][7] Another Phase II study with once-daily administration over 28 days in COPD patients confirmed that all tested doses (125, 250, or 500 mcg) led to a significant increase in trough FEV1 versus placebo.[4]

Experimental Protocol: Phase I/II Clinical Trial Design

-

Study Design: Typically randomized, double-blind, placebo-controlled, crossover or parallel-group studies.[4][6]

-

Participants: Healthy volunteers or patients with a clinical diagnosis of COPD, often required to be responsive to short-acting bronchodilators like ipratropium.[6][7]

-

Interventions: Single or repeated once-daily inhaled doses of this compound at various strengths, compared with placebo and sometimes an active comparator like tiotropium.[4][6]

-

Pharmacokinetic Assessments: Plasma and urine samples were collected at various time points to determine parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t½).[4][6][7]

-

Pharmacodynamic Assessments: Lung function was assessed primarily through spirometry, measuring FEV1 and forced vital capacity (FVC). Measurements were often taken at multiple time points over a 24-hour period to establish the duration of action. The primary endpoint was often the change from baseline in trough FEV1.[4][8]

-

Safety and Tolerability: Assessed through monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[4][7]

| Parameter | Healthy Subjects (Single & Repeat Doses) | Citation |

| Time to Cmax (Tmax) | 5-15 minutes (single dose); 5-7 minutes (repeat dose) | [6] |

| Plasma Elimination Half-life (t½) | ~27 hours (geometric mean, after repeat dosing) | [6] |

| Accumulation (AUC, Cmax, Urine Excretion) | 1.5- to 4.5-fold (after repeat dosing) | [6] |

| Table 2: Pharmacokinetic Parameters of this compound in Phase I Studies. |

Phase III Pivotal Trials

The Phase III program for this compound involved multiple large-scale, randomized, controlled trials to definitively establish its efficacy and safety as a once-daily maintenance treatment for COPD. These studies involved over 2,500 patients treated with this compound or placebo.[9][10]

Key studies evaluated this compound monotherapy at doses of 62.5 mcg and 125 mcg. A 12-week study demonstrated that both doses significantly improved trough FEV1 compared to placebo (127 mL for 62.5 mcg and 152 mL for 125 mcg).[11] These trials also showed improvements in patient-reported outcomes, including the Transitional Dyspnea Index (TDI) and the St. George's Respiratory Questionnaire (SGRQ) scores.[11] Another 24-week study further confirmed the efficacy and safety of the 62.5 mcg once-daily dose in Asian patients with COPD.[12]

A non-inferiority study directly compared this compound 62.5 mcg with tiotropium 18 mcg over 12 weeks and found that this compound demonstrated superior efficacy on the primary endpoint of trough FEV1 at day 85.[8]

| Study Identifier | Duration | Intervention(s) | Key Efficacy Outcome(s) | Citation |

| AC4115408 | 12 Weeks | This compound 62.5 mcg OD, this compound 125 mcg OD, Placebo | Significant improvement in trough FEV1 vs. placebo for both doses. | [11] |

| DB2113373 | 24 Weeks | This compound 62.5 mcg OD, Placebo | Confirmed efficacy and safety of UMEC 62.5 mcg. | |

| NCT02184611 | 24 Weeks | This compound 62.5 mcg OD, Placebo | Evaluated efficacy and safety in Asian subjects with COPD. | [12] |

| Not Specified | 12 Weeks | This compound 62.5 mcg OD vs. Tiotropium 18 mcg OD | UMEC demonstrated superior efficacy in trough FEV1 at Day 85. | [8] |

| Table 3: Overview of Key Phase III Clinical Trials for this compound Monotherapy. |

Mechanism of Action

This compound is a long-acting muscarinic antagonist (LAMA), also referred to as an anticholinergic.[2][13] Its therapeutic effect is achieved by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors in the respiratory tract.[14] In the airways, parasympathetic nerve stimulation leads to the release of acetylcholine, which binds predominantly to M3 muscarinic receptors on airway smooth muscle cells.[14] This binding triggers a signaling cascade that results in smooth muscle contraction and bronchoconstriction. This compound competitively and reversibly inhibits the binding of acetylcholine to M3 receptors, thereby preventing this contraction and leading to bronchodilation and improved airflow.[14]

Caption: this compound's mechanism of action in airway smooth muscle cells.

Pharmacokinetics in Humans

Following inhalation, this compound is rapidly absorbed, primarily from the lungs, with peak plasma concentrations (Cmax) occurring within 5 to 15 minutes.[13][15] The contribution from oral absorption is minimal due to extensive first-pass metabolism.[11] Systemic bioavailability after oral administration is less than 1%, whereas absolute systemic bioavailability from the inhaled portion is approximately 13%.[16] Steady-state plasma concentrations are typically achieved within 14 days of once-daily dosing, with an observed accumulation of 1.5 to 1.8-fold.[6][15]

This compound is primarily metabolized by the cytochrome P450 2D6 (CYP2D6) enzyme and is a substrate of the P-glycoprotein (P-gp) transporter.[13] Despite this, studies have shown no clinically significant effect of CYP2D6 genetic polymorphism on systemic exposure. The plasma elimination half-life following repeated inhaled dosing averages 19 hours, supporting a once-daily dosing regimen.

| Parameter | Value | Citation |

| Route of Administration | Oral Inhalation | [14] |

| Time to Cmax (Tmax) | 5 - 15 minutes | [13][15] |

| Systemic Bioavailability (inhaled) | ~13% | [16][17] |

| Protein Binding | ~89% | [17] |

| Metabolism | Primarily via CYP2D6 | [13] |

| Elimination Half-life | ~19 hours (after 10 days of dosing) | |

| Excretion | Primarily fecal (~92%), minor urinary (~1%) | [17] |

| Table 4: Summary of Human Pharmacokinetic Properties of this compound. |

Regulatory Milestones and Approvals

The comprehensive data from the clinical development program supported the regulatory submission of this compound. In December 2012, GlaxoSmithKline and Theravance submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for the combination product this compound/vilanterol.[18] The FDA's Pulmonary-Allergy Drugs Advisory Committee (PADAC) recommended its approval in September 2013.[18]

This compound as a monotherapy, under the brand name Incruse Ellipta, was approved by the FDA on April 30, 2014, for the long-term, once-daily maintenance treatment of airflow obstruction in patients with COPD.[9][10] It was approved at a strength of 62.5 mcg.[9]

Subsequently, this compound has been a component of two major combination inhalers:

-

Anoro Ellipta: A dual LAMA/LABA combination with vilanterol, first approved by the FDA in December 2013.[2][19]

-

Trelegy Ellipta: A triple-therapy inhaler combining this compound with the inhaled corticosteroid (ICS) fluticasone furoate and the long-acting beta2-agonist (LABA) vilanterol, approved in September 2017.[2]

Caption: Key milestones in the development and approval of this compound.

Conclusion

The development of this compound from its initial identification as GSK573719 to its approval as a monotherapy and a key component of combination therapies represents a successful translation of preclinical pharmacology into clinical benefit. Its potent, long-acting M3 muscarinic antagonism, favorable pharmacokinetic profile supporting once-daily dosing, and proven efficacy and safety in large-scale clinical trials have established it as a valuable therapeutic option for the management of COPD. The rigorous and systematic approach to its development serves as a clear model for future respiratory drug discovery programs.

References

- 1. New developments in the combination treatment of COPD: focus on this compound/vilanterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of GSK573719 (this compound): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. researchgate.net [researchgate.net]

- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of single and repeat inhaled doses of this compound in healthy subjects: two randomized studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. A randomized, blinded study to evaluate the efficacy and safety of this compound 62.5 μg compared with tiotropium 18 μg in patients with COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gsk.com [gsk.com]

- 10. GSK receives approval for Incruse™ Ellipta® (this compound) in the US for the treatment of COPD [prnewswire.com]

- 11. This compound in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 14. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 15. drugs.com [drugs.com]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. This compound | Pharmacology Mentor [pharmacologymentor.com]

- 18. gsk.com [gsk.com]

- 19. drugs.com [drugs.com]

Umeclidinium's Binding Affinity for M2 vs. M3 Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of umeclidinium for the M2 and M3 muscarinic acetylcholine receptors. This compound is a long-acting muscarinic antagonist (LAMA) utilized in the management of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is rooted in its selective antagonism of M3 receptors in the airways, leading to bronchodilation. This document compiles quantitative binding data, detailed experimental methodologies from key studies, and visual representations of the relevant signaling pathways to offer a comprehensive resource for the scientific community.

Quantitative Data Presentation: this compound Binding Affinity

The following tables summarize the key quantitative data regarding the binding affinity and dissociation kinetics of this compound for human M2 and M3 muscarinic receptors.

Table 1: Equilibrium Dissociation Constants (Ki) of this compound for Human Muscarinic Receptors

| Receptor Subtype | Ki (nM) |

| M2 | 0.15 |

| M3 | 0.06 |

Data sourced from radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing recombinant human muscarinic receptors.

Table 2: Dissociation Half-life (t½) of this compound from Human M2 and M3 Receptors

| Receptor Subtype | Dissociation Half-life (t½) (minutes) |

| M2 | 9 |

| M3 | 82 |

This data highlights the kinetic selectivity of this compound, demonstrating a significantly slower dissociation from the M3 receptor compared to the M2 receptor.

Experimental Protocols

The following protocols are based on the methodologies described in seminal studies characterizing the binding affinity of this compound, providing a framework for reproducible research.

Radioligand Binding Assays for Equilibrium Dissociation Constant (Ki) Determination

This protocol outlines the methodology for determining the Ki of this compound at human M2 and M3 muscarinic receptors expressed in CHO cells.

2.1.1. Materials and Reagents:

-

Cell Lines: CHO-K1 cells stably expressing either the human M2 or M3 muscarinic acetylcholine receptor.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Competitor: this compound bromide.

-

Non-specific Binding Control: Atropine (1 µM).

-

Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Liquid scintillation counter.

2.1.2. Experimental Workflow:

2.1.3. Detailed Steps:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 cells expressing either the human M2 or M3 receptor to near confluence.

-

Harvest the cells and homogenize them in an appropriate buffer.

-

Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add cell membranes and [³H]-NMS to the wells.

-

Non-specific Binding: Add cell membranes, [³H]-NMS, and a high concentration of atropine (1 µM).

-

Competition: Add cell membranes, [³H]-NMS, and varying concentrations of this compound.

-

-

Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.

-

-

Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dissociation Kinetics Assay

This protocol describes the method to determine the dissociation half-life (t½) of this compound from M2 and M3 receptors.

2.2.1. Experimental Workflow:

2.2.2. Detailed Steps:

-

Equilibrium Binding:

-

Incubate the cell membranes expressing either M2 or M3 receptors with radiolabeled this compound ([³H]-umeclidinium) until equilibrium is reached.

-

-

Initiation of Dissociation:

-

Initiate the dissociation by adding a high concentration of a non-radiolabeled muscarinic antagonist (e.g., atropine) to the reaction mixture. This prevents the re-binding of the dissociated [³H]-umeclidinium.

-

-

Time-course Measurement:

-

At various time points after the addition of the non-radiolabeled antagonist, take aliquots of the reaction mixture and immediately filter them to separate the bound from the free radioligand.

-

-

Quantification and Analysis:

-

Quantify the amount of [³H]-umeclidinium remaining bound to the receptors at each time point using liquid scintillation counting.

-

Plot the natural logarithm of the specific binding against time. The data should fit a linear regression, and the negative slope of this line represents the dissociation rate constant (k_off).

-

Calculate the dissociation half-life (t½) using the formula: t½ = 0.693 / k_off.

-

Signaling Pathways

The differential effects of this compound on M2 and M3 receptors are best understood in the context of their distinct signaling pathways.

M2 Muscarinic Receptor Signaling Pathway

M2 receptors are primarily coupled to Gi/o proteins, leading to inhibitory cellular responses.

Activation of the M2 receptor by acetylcholine leads to the dissociation of the Gi protein into its αi and βγ subunits. The αi subunit inhibits adenylyl cyclase, resulting in decreased production of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity. The βγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which has an inhibitory effect, particularly in cardiac tissue.

M3 Muscarinic Receptor Signaling Pathway

M3 receptors are coupled to Gq/11 proteins, which mediate excitatory cellular responses.

Upon acetylcholine binding, the M3 receptor activates the Gq protein. The αq subunit of the Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, most notably smooth muscle contraction in the airways.[1][2] this compound's antagonism of this pathway results in bronchodilation.

References

Preclinical Efficacy of Umeclidinium: A Technical Overview

Introduction

Umeclidinium (formerly GSK573719) is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1][2][3] As an anticholinergic agent, its therapeutic effect is derived from the relaxation of airway smooth muscle, leading to bronchodilation.[4][5] This technical guide provides an in-depth summary of the preclinical research findings that have established the efficacy profile of this compound, focusing on its receptor pharmacology, in vitro functional activity, and in vivo bronchoprotective effects.

Mechanism of Action

This compound functions as a competitive and reversible antagonist of acetylcholine at muscarinic receptors.[5][6] While it demonstrates high affinity for all five human muscarinic receptor subtypes (M1-M5), its primary therapeutic action in the airways is mediated through the blockade of M3 receptors located on airway smooth muscle cells.[1][4][5][7] The activation of M3 receptors by acetylcholine triggers a signaling cascade involving phospholipase C, the formation of inositol 1,4,5-trisphosphate (IP3), and the subsequent release of intracellular calcium ([Ca2+]i).[6] This increase in cytosolic calcium leads to smooth muscle contraction and bronchoconstriction.[6] By inhibiting acetylcholine binding to M3 receptors, this compound prevents this cascade, resulting in smooth muscle relaxation and sustained bronchodilation.[4][5][7] Preclinical studies have demonstrated that this antagonism is potent, long-lasting (over 24 hours), and predominantly a site-specific effect within the lungs following inhalation.[6][8][9]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize key data on its binding affinity, functional potency, selectivity, and bronchoprotective effects.

Table 1: Muscarinic Receptor Binding Affinity of this compound This table presents the equilibrium dissociation constants (Ki) for this compound at the five human muscarinic receptor subtypes, determined through radioligand binding assays. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) | Source |

| M1 | 0.16 | [10] |

| M2 | 0.15 | [10] |

| M3 | 0.06 | [10] |

| M4 | 0.05 | [10] |

| M5 | 0.13 | [10] |

Table 2: Functional Antagonist Potency of this compound This table shows the functional antagonist potency (pA2) of this compound in blocking acetylcholine-induced responses in Chinese Hamster Ovary (CHO) cells expressing human muscarinic receptors. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

| Receptor Subtype | Functional Assay | pA2 Value | Source |

| M1-M3 | Acetylcholine-induced Calcium Flux | 9.6 - 10.6 | [10] |

Table 3: Selectivity Profile of this compound This table displays the binding affinity (Ki) of this compound at various non-muscarinic receptors, channels, and transporters, demonstrating its high selectivity for muscarinic receptors.

| Target | Ki (nM) | Source |

| Kappa Opioid Receptor | 69 | [8] |

| Sodium (Na+) Channel [site 2] | 170 | [8] |

| Sigma (non-selective) Receptor | 220 | [8] |

| Calcium (Ca2+) Channel [L, verapamil site] | 330 | [8] |

| Dopamine Transporter | 780 | [8] |

Table 4: In Vivo Efficacy of this compound in Animal Models This table summarizes the bronchoprotective effects of this compound observed in preclinical animal models.

| Animal Model | Challenge Agent | Effect | Duration of Action | Source |

| Murine Model | Acetylcholine | Reversal of bronchoconstriction | - | [10] |

| Murine Model | Methacholine | Dose-dependent blockade of bronchoconstriction | >50% inhibition sustained for up to 72 hours | [11] |

Experimental Protocols

1. Radioligand Binding Assay for Receptor Affinity (Ki)

-

Objective: To determine the binding affinity of this compound for human M1-M5 muscarinic cholinergic receptors.

-

Methodology:

-

Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably transfected with recombinant human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: A specific muscarinic radioligand, such as [3H]-N-methylscopolamine, was used.

-

Assay: Assays were conducted in a buffer solution containing cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled competitor drug (this compound).

-

Incubation: The mixture was incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand were separated via rapid vacuum filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters was quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves were generated by plotting the percentage of specific binding against the logarithm of the this compound concentration. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) was determined. The Ki value was then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

2. In Vitro Functional Assay (Calcium Flux)

-

Objective: To measure the functional antagonist activity of this compound at human muscarinic receptors.

-

Methodology:

-

Cell Culture: CHO cells expressing recombinant human M1, M2, or M3 receptors were cultured and plated in microplates.

-

Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Pre-treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle for a specified period.

-

Agonist Stimulation: The muscarinic agonist, acetylcholine (ACh), was added to the wells to stimulate the cells, and the resulting change in intracellular calcium concentration was measured.[10] This was done by monitoring the change in fluorescence intensity using a fluorescence plate reader.

-

Data Analysis: Concentration-response curves for ACh were generated in the presence and absence of different concentrations of this compound. The potency of this compound as an antagonist was determined by calculating the pA2 value from the Schild plot analysis, which quantifies the dose-dependent rightward shift in the agonist concentration-response curve.[10]

-

3. In Vivo Bronchoprotection Model

-

Objective: To evaluate the ability of this compound to protect against agonist-induced bronchoconstriction in a living animal model.

-

Methodology:

-

Animal Model: Anesthetized mice or guinea pigs were commonly used.

-

Airway Mechanics Measurement: Animals were instrumented to measure airway resistance. This can be done invasively via tracheal cannulation and a ventilator or non-invasively using whole-body plethysmography.

-

Drug Administration: this compound or vehicle was administered to the animals, typically via intranasal instillation or inhalation to mimic the clinical route of administration.[11]

-

Bronchoconstrictor Challenge: After a set pre-treatment time, a bronchoconstricting agent such as acetylcholine or methacholine was administered, usually as an intravenous injection or an aerosolized nebulization.[11]

-

Efficacy Assessment: The peak bronchoconstrictor response (e.g., increase in airway resistance) was recorded. The protective effect of this compound was calculated as the percentage inhibition of the bronchoconstrictor response compared to the vehicle-treated control group.

-

Duration of Action: To determine the duration of action, the bronchoconstrictor challenge was repeated at various time points after a single dose of this compound (e.g., 24, 48, 72 hours).[11]

-

Visualizations

References

- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 2. This compound | Pharmacology Mentor [pharmacologymentor.com]

- 3. Inhaled this compound in COPD Patients: A Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 5. This compound | C29H34NO2+ | CID 11519070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Table 5, Key Characteristics of this compound Plus Vilanterol and Glycopyrronium Plus Indacaterol - this compound Bromide/Vilanterol Trifenatate (Anoro Ellipta) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. apexbt.com [apexbt.com]

- 11. This compound in chronic obstructive pulmonary disease: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Umeclidinium in Respiratory Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umeclidinium is a long-acting muscarinic antagonist (LAMA) that has emerged as a cornerstone in the maintenance treatment of chronic obstructive pulmonary disease (COPD).[1] Its pharmacological activity centers on the competitive and reversible antagonism of acetylcholine at muscarinic receptors, primarily the M3 subtype, which are densely expressed in the smooth muscle of the respiratory tract.[1][2] This antagonism leads to bronchodilation, alleviating the airflow obstruction characteristic of COPD. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, receptor binding profile, preclinical and clinical efficacy, and the experimental methodologies used to elucidate these properties.

Mechanism of Action

This compound exerts its bronchodilatory effect by blocking the action of acetylcholine on M3 muscarinic receptors located on airway smooth muscle cells.[1][2] In the parasympathetic nervous system, acetylcholine release triggers the activation of these G-protein coupled receptors, initiating a signaling cascade that results in smooth muscle contraction and bronchoconstriction. This compound, by competitively binding to M3 receptors, prevents acetylcholine from binding and thereby inhibits this contractile signaling, leading to relaxation of the airway smooth muscle and subsequent bronchodilation.[1][2]

Signaling Pathway

The binding of acetylcholine to M3 receptors activates the Gq alpha subunit of the G-protein complex. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration activates calmodulin, which then activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin and subsequent smooth muscle contraction. This compound blocks the initial step of this cascade by preventing acetylcholine from activating the M3 receptor.

Receptor Binding Affinity and Kinetics

The affinity and selectivity of this compound for muscarinic receptor subtypes have been extensively characterized through radioligand binding assays. These studies have demonstrated that this compound is a high-affinity antagonist for all five human muscarinic receptor subtypes (M1-M5).[2]

| Receptor Subtype | This compound Ki (nM) |

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

| Data from Salmon et al., 2013. |

Importantly, this compound exhibits kinetic selectivity, with a slower dissociation from the M3 receptor compared to the M2 receptor. This prolonged engagement with the M3 receptor is believed to contribute to its long duration of action.[3]

| Receptor Subtype | Dissociation Half-life (t½, minutes) |

| M2 | 9 |

| M3 | 82 |

| Data from Salmon et al., 2013.[3] |

Preclinical Pharmacodynamics

In Vitro Studies in Human Airway Smooth Muscle

The functional consequences of this compound's receptor binding have been investigated in isolated human airway smooth muscle (ASM) cells. These studies have confirmed its ability to antagonize acetylcholine-induced bronchoconstriction. Key findings include the inhibition of acetylcholine-mediated increases in intracellular calcium and the reversal of cholinergic inhibition of cAMP production.

| Experimental Model | Key Finding |

| Human Airway Smooth Muscle Cells | This compound attenuates methacholine-induced increases in intracellular Ca2+. |

| Human Airway Smooth Muscle Cells | This compound reverses cholinergic inhibition of vilanterol-induced cAMP production. |

In Vivo Animal Models

In vivo studies in animal models, particularly the methacholine-induced bronchoconstriction model in guinea pigs, have been instrumental in demonstrating the bronchodilatory effects and long duration of action of this compound.[4] Inhaled this compound has been shown to dose-dependently inhibit methacholine-induced bronchoconstriction for over 24 hours.

Clinical Pharmacodynamics

The clinical pharmacodynamics of this compound have been extensively evaluated in patients with COPD. The primary endpoint in many of these trials is the change from baseline in trough forced expiratory volume in one second (FEV1), a key measure of lung function.

Dose-Ranging and Efficacy Studies

Pivotal clinical trials have consistently demonstrated that once-daily inhaled this compound produces statistically and clinically significant improvements in lung function compared to placebo.[5][6] These studies have established the efficacy of the 62.5 mcg once-daily dose.

| Study | Treatment | Change in Trough FEV1 from Baseline (mL) vs. Placebo |

| Donohue et al. | This compound 62.5 mcg | 115 |

| Celli et al. | This compound 62.5 mcg | 127 |

| Trivedi et al. | This compound 62.5 mcg | 129 |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human M1, M2, M3, M4, or M5 receptors are prepared.

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is commonly used as the radioligand.

-

Competition Binding Assay:

-

A fixed concentration of [3H]-NMS is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-NMS (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Measurement of Intracellular Calcium

Objective: To assess the ability of this compound to inhibit muscarinic agonist-induced increases in intracellular calcium in human airway smooth muscle cells (hASMCs).

Methodology:

-

Cell Culture: Primary hASMCs are cultured to confluence.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Stimulation: Cells are then stimulated with a muscarinic agonist, such as methacholine.

-

Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the calcium-sensitive dye using a fluorometer or fluorescence microscope.

-

Data Analysis: The inhibitory effect of this compound on the methacholine-induced calcium response is quantified.

In Vivo Methacholine-Induced Bronchoconstriction in Guinea Pigs

Objective: To evaluate the in vivo bronchodilatory effect and duration of action of this compound.

Methodology:

-

Animal Model: Male Hartley guinea pigs are commonly used.

-

Treatment: Animals are administered inhaled this compound or vehicle control.

-

Bronchial Challenge: At various time points after treatment, animals are challenged with an aerosolized solution of methacholine to induce bronchoconstriction.

-

Measurement of Airway Resistance: Lung function, specifically airway resistance, is measured using techniques such as whole-body plethysmography.

-

Data Analysis: The ability of this compound to inhibit the methacholine-induced increase in airway resistance is determined, and the duration of this effect is assessed.

Clinical Trial Design for COPD

Objective: To evaluate the efficacy and safety of this compound in patients with COPD.

General Design: Randomized, double-blind, placebo-controlled, parallel-group studies are the gold standard.

Key Inclusion Criteria:

-

Age ≥ 40 years

-

Diagnosis of COPD

-

Smoking history of ≥ 10 pack-years

-

Post-bronchodilator FEV1/FVC ratio < 0.70

-

Post-bronchodilator FEV1 of a specified range (e.g., ≤ 70% of predicted)

Key Exclusion Criteria:

-

Current diagnosis of asthma

-

Recent COPD exacerbation

-

Clinically significant cardiovascular conditions

Primary Endpoint: Change from baseline in trough FEV1 at a specified time point (e.g., week 12 or 24). Trough FEV1 is typically measured 23-24 hours after the previous dose.

Secondary Endpoints:

-

Weighted mean FEV1 over 0-6 hours post-dose

-

Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire, Transition Dyspnea Index)

-

Rescue medication use

-

Safety and tolerability

Conclusion

This compound is a potent and selective long-acting muscarinic antagonist with a well-characterized pharmacodynamic profile. Its high affinity for the M3 receptor, coupled with a slow dissociation rate, translates into a sustained bronchodilatory effect that is clinically meaningful for patients with COPD. The comprehensive preclinical and clinical studies have provided a robust understanding of its mechanism of action and have established its efficacy and safety as a once-daily maintenance therapy for respiratory diseases. This in-depth guide serves as a valuable resource for researchers and drug development professionals in the field of respiratory medicine.

References

- 1. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 2. Pharmacological characterization of GSK573719 (this compound): a novel, long-acting, inhaled antagonist of the muscarinic cholinergic receptors for treatment of pulmonary diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound bromide versus placebo for people with chronic obstructive pulmonary disease (COPD) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methacholine-induced bronchoconstriction and airway smooth muscle in the guinea pig [pubmed.ncbi.nlm.nih.gov]

- 5. Differential pharmacology and clinical utility of emerging combination treatments in the management of COPD – role of this compound/vilanterol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of once-daily this compound/vilanterol 62.5/25 mcg in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

Umeclidinium's Role in Cholinergic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umeclidinium is a long-acting muscarinic antagonist (LAMA) approved for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy stems from its ability to competitively and reversibly inhibit the action of acetylcholine (ACh) at muscarinic receptors in the airways, leading to prolonged bronchodilation. This technical guide provides an in-depth examination of the cholinergic signaling pathways in the respiratory system, details the precise mechanism of action of this compound, and presents its comprehensive pharmacological profile. Detailed experimental protocols for key assays and quantitative data are provided to support further research and development in this area.

Cholinergic Signaling in the Airways

The parasympathetic nervous system is the dominant neural pathway controlling airway smooth muscle tone.[1][2] The primary neurotransmitter, acetylcholine (ACh), is released from postganglionic nerve fibers and acts on muscarinic acetylcholine receptors (mAChRs) located on airway smooth muscle cells, leading to bronchoconstriction.[2][3] Three main subtypes of muscarinic receptors are expressed in the human lung: M1, M2, and M3.[4]

-

M1 Receptors: Located in the parasympathetic ganglia, they facilitate neurotransmission.[5]

-

M2 Receptors: Found on postganglionic nerve endings, they function as autoreceptors, creating a negative feedback loop that inhibits further ACh release.[1][2]

-

M3 Receptors: Predominantly located on airway smooth muscle cells and submucosal glands.[6][7] Activation of these Gq-protein coupled receptors initiates a signaling cascade that results in smooth muscle contraction and mucus secretion.[3][8]

The binding of ACh to M3 receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[9] The increase in cytosolic Ca2+ leads to the activation of calmodulin and myosin light chain kinase, resulting in smooth muscle contraction and bronchoconstriction.[9][10]

This compound: Mechanism of Action

This compound is a long-acting muscarinic antagonist (LAMA) that functions as a competitive inhibitor of acetylcholine at muscarinic receptors.[6][11] By binding with high affinity to M3 receptors on airway smooth muscle, it blocks ACh-induced bronchoconstriction.[6] Its long duration of action allows for once-daily dosing.[12]

The key to this compound's efficacy is its prolonged occupancy and slow dissociation from the M3 receptor, which ensures sustained bronchodilation.[8][13] While it binds to all five muscarinic subtypes, it displays a kinetic selectivity for the M3 receptor over the M2 receptor, which is advantageous.[8][13] Blocking the presynaptic M2 autoreceptor can lead to increased ACh release, potentially counteracting the desired bronchodilatory effect. This compound's faster dissociation from M2 receptors compared to M3 receptors may mitigate this effect.[8][13]

Pharmacological Profile

Data Presentation

The pharmacological characteristics of this compound have been extensively studied through in vitro and in vivo experiments.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| M1 | 0.16 |

| M2 | 0.15 |

| M3 | 0.06 |

| M4 | 0.05 |

| M5 | 0.13 |

(Data sourced from ApexBio[14])

Table 2: Dissociation Half-Life and Functional Antagonism

| Parameter | Receptor/Tissue | Value |

|---|---|---|

| Dissociation Half-Life (t½) | Human M2 Receptor | 9 minutes |

| Dissociation Half-Life (t½) | Human M3 Receptor | 82 minutes |

| Functional Potency (-log pA2) | Human M3 (Ca2+ mobilization) | 23.9 pM |

| Functional Potency (-log pA2) | Isolated Human Bronchial Strips | 316 pM |

(Data sourced from Salmon M, et al. (2013)[8][13])

Table 3: Pharmacokinetic and Pharmacodynamic Properties

| Parameter | Value |

|---|---|

| Time to Max Plasma Conc. (Tmax) | 5-15 minutes |

| Plasma Elimination Half-Life (repeat dosing) | ~27 hours |

| Duration of Action | >24 hours |

| Metabolism | Primarily by Cytochrome P450 2D6 (CYP2D6) |

(Data sourced from Cahn A, et al. (2013)[15], Patsnap Synapse[6], and other pharmacokinetic studies[11][16])

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol is a generalized method for determining the binding affinity (Ki) of a compound like this compound.

-

Objective: To determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to specific receptor subtypes.

-

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1-M5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Unlabeled competitor (this compound).

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

Atropine (for determining non-specific binding).

-

Glass fiber filter mats.

-

Scintillation fluid and counter.

-

Cell harvester.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of this compound across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-NMS at its Kd concentration), and varying concentrations of this compound.

-

Controls: Include wells for "Total Binding" (membranes + radioligand) and "Non-Specific Binding" (membranes + radioligand + a high concentration of atropine).

-

Equilibration: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow binding to reach equilibrium.[13]

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]

-

Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Analysis: Calculate the specific binding at each this compound concentration (Total Binding - Non-Specific Binding). Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve and used to calculate the Ki value using the Cheng-Prusoff equation.

-

Acetylcholine-Mediated Calcium Mobilization Assay

This functional assay measures the potency of an antagonist in blocking agonist-induced intracellular calcium release.

-

Objective: To determine the functional antagonist potency (pA2 value) of this compound.

-

Materials:

-

Chinese Hamster Ovary (CHO) cells transfected with the human M3 muscarinic receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[16]

-

Acetylcholine (agonist).

-

This compound (antagonist).

-

Phenol red-free cell culture medium.[16]

-

Fluorescence plate reader or microscope with alternating wavelength excitation.

-

-

Procedure:

-

Cell Plating: Plate the M3-expressing CHO cells onto 96-well plates and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM) by incubating them in a dye-containing medium for 30-60 minutes at 37°C.[16]

-

Washing: Wash the cells to remove extracellular dye.

-

Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a set period to allow for receptor binding.

-

Signal Measurement: Place the plate in a fluorescence reader. Establish a baseline fluorescence reading.

-

Agonist Addition: Inject a fixed concentration of acetylcholine into the wells to stimulate the M3 receptors.

-

Data Recording: Record the change in fluorescence intensity over time. The increase in fluorescence corresponds to the release of intracellular calcium.

-

Analysis: Generate concentration-response curves for acetylcholine in the absence and presence of different concentrations of this compound. The rightward shift of the agonist curve caused by the antagonist is used to calculate the pA2 value via a Schild plot analysis, which represents the antagonist's potency.

-

Clinical Trial Protocol for Efficacy

This protocol outlines the design of a typical randomized controlled trial to assess the efficacy of this compound in COPD patients.

-

Objective: To evaluate the efficacy and safety of inhaled this compound compared to placebo in patients with moderate to severe COPD.

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Patients aged 40 years or older with a diagnosis of COPD, a smoking history of at least 10 pack-years, and specific lung function criteria (e.g., post-bronchodilator FEV1/FVC < 0.70 and FEV1 ≤ 70% of predicted normal).[7]

-

Procedure:

-

Screening & Run-in: Patients undergo a screening visit to confirm eligibility, followed by a run-in period (e.g., 2 weeks) to establish baseline symptoms and washout prohibited medications.[6]

-

Randomization: Eligible patients are randomized to receive either this compound (e.g., 62.5 µg or 125 µg) or a matching placebo, administered once daily via a dry powder inhaler for the study duration (e.g., 12 or 24 weeks).

-

Assessments: Clinic visits are scheduled at regular intervals (e.g., Day 1, Week 2, 4, 8, 12).

-

-

Endpoints:

-

Primary Efficacy Endpoint: Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1) at the end of the treatment period (e.g., Day 85). Trough FEV1 is typically measured 23-24 hours after the previous dose.[6]

-

Secondary Efficacy Endpoints:

-

Weighted mean FEV1 over 0-6 hours post-dose.

-

Serial FEV1 measurements at various time points post-dose.[6]

-